![molecular formula C9H7BrF2O3 B1400980 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid CAS No. 1339780-72-1](/img/structure/B1400980.png)
3-Bromo-4-(2,2-difluoroethoxy)benzoic acid
Overview
Description
“3-Bromo-4-(2,2-difluoroethoxy)benzoic acid” is a chemical compound with the CAS Number: 1339780-72-1 . It has a molecular weight of 281.05 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The InChI code for “3-Bromo-4-(2,2-difluoroethoxy)benzoic acid” is1S/C9H7BrF2O3/c10-6-3-5 (9 (13)14)1-2-7 (6)15-4-8 (11)12/h1-3,8H,4H2, (H,13,14)
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The melting point of “3-Bromo-4-(2,2-difluoroethoxy)benzoic acid” is between 173-175°C .Scientific Research Applications
Applications in Food and Feed Additives
Benzoic acid derivatives, including 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid, have significant applications as antibacterial and antifungal preservatives in food and feeds. Studies have highlighted their role in promoting gut functions, such as digestion, absorption, and barrier functions, in animals like pigs. The physiological benefits are attributed to the regulation of enzyme activity, redox status, immunity, and microbiota. However, it's noted that appropriate levels must be used as excess administration can be detrimental to gut health (Mao et al., 2019).
Pharmacological Applications
The review of 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide, a derivative of benzoic acid, shows promising pharmacological properties. Despite the limited studies, it's been suggested for the construction of new molecular systems with potential anticoagulant, antimicrobial, and antitumor properties. However, the review also emphasizes the scarcity of research in this area, suggesting a need for more comprehensive studies (Hryhoriv et al., 2021).
Safety and Hazards
properties
IUPAC Name |
3-bromo-4-(2,2-difluoroethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O3/c10-6-3-5(9(13)14)1-2-7(6)15-4-8(11)12/h1-3,8H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJZGSPPPKLMTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)OCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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